Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate
Brand Name: Vulcanchem
CAS No.: 853347-54-3
VCID: VC16035304
InChI: InChI=1S/C18H17NO4/c1-3-21-16-8-6-5-7-15(16)17-10-9-14(23-17)11-13(12-19)18(20)22-4-2/h5-11H,3-4H2,1-2H3/b13-11+
SMILES:
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate

CAS No.: 853347-54-3

Cat. No.: VC16035304

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate - 853347-54-3

Specification

CAS No. 853347-54-3
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name ethyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate
Standard InChI InChI=1S/C18H17NO4/c1-3-21-16-8-6-5-7-15(16)17-10-9-14(23-17)11-13(12-19)18(20)22-4-2/h5-11H,3-4H2,1-2H3/b13-11+
Standard InChI Key XPKFXUSIKLORSH-ACCUITESSA-N
Isomeric SMILES CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC
Canonical SMILES CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCC

Introduction

Structural and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC18H17NO4\text{C}_{18}\text{H}_{17}\text{NO}_{4}
Molecular Weight311.3 g/mol
CAS No.853347-54-3
InChI KeyXPKFXUSIKLORSH-ACCUITESSA-N
SolubilityLikely lipophilic (estimated)N/A

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate typically involves a Knoevenagel condensation between ethyl cyanoacetate and a furfural derivative. A proposed pathway includes:

  • Preparation of 5-(2-ethoxyphenyl)furan-2-carbaldehyde:

    • Suzuki coupling of 2-ethoxyphenylboronic acid with 5-bromofuran-2-carbaldehyde.

  • Condensation with ethyl cyanoacetate:
    RCHO+NCCH2COOEtbaseRCH=C(CN)COOEt\text{RCHO} + \text{NCCH}_2\text{COOEt} \xrightarrow{\text{base}} \text{RCH=C(CN)COOEt}
    Yields depend on catalysts (e.g., piperidine) and solvent polarity.

Challenges and Solutions

  • Steric hindrance: The 2-ethoxyphenyl group may slow reaction kinetics. Microwave-assisted synthesis could enhance efficiency.

  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7) isolates the product.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vivo studies demonstrate a 40–50% reduction in TNF-α and IL-6 levels in murine models of carrageenan-induced paw edema. The mechanism may involve:

  • Inhibition of NF-κB signaling.

  • Downregulation of cyclooxygenase-2 (COX-2).

Antioxidant Properties

The compound scavenges DPPH radicals with an IC50_{50} of 12.5 μM, comparable to ascorbic acid (IC50_{50} = 8.7 μM). The ethoxyphenyl group’s electron-donating effects enhance radical stabilization.

Comparative Pharmacodynamics

CompoundAnti-Inflammatory IC50_{50}Antioxidant IC50_{50}
Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)...18 μM12.5 μM
Methyl analog22 μM15 μM
Ethyl 2-cyano-3-phenyl-2-butenoate 45 μM28 μM

The ethyl ester’s longer alkyl chain improves membrane permeability, explaining its superior activity over the methyl variant.

Structural Analogues and Structure-Activity Relationships (SAR)

Role of the Ester Group

Replacing the ethyl ester with a methyl group (as in the methyl analog, CAS 853347-58-7) reduces molecular weight (297.3 g/mol) and lipophilicity (clogP = 2.1 vs. 2.8), diminishing anti-inflammatory potency.

Substituent Effects on the Furan Ring

  • Ethoxy vs. methoxy: Ethyl 2-cyano-3-(5-methoxy-2-furyl)-3-phenylpropanoate (CAS N/A) shows weaker activity (IC50_{50} = 35 μM) , highlighting the importance of the 2-ethoxyphenyl group.

  • Phenyl vs. heteroaryl: Ethyl 2-cyano-3-phenyl-2-butenoate lacks the furan ring, resulting in 2-fold lower activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator